molecular formula C15H17ClN4O2S B12241385 11-[(4-Chlorophenyl)methyl]-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

11-[(4-Chlorophenyl)methyl]-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

Cat. No.: B12241385
M. Wt: 352.8 g/mol
InChI Key: IZPMBAHOXFPXMC-UHFFFAOYSA-N
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Description

11-[(4-Chlorophenyl)methyl]-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(4-Chlorophenyl)methyl]-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the core structure: This involves cyclization reactions to form the tricyclic core.

    Introduction of functional groups: Chlorination and methylation reactions are used to introduce the 4-chlorophenyl and methyl groups.

    Final assembly: The final steps involve coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

11-[(4-Chlorophenyl)methyl]-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

11-[(4-Chlorophenyl)methyl]-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-[(4-Chlorophenyl)methyl]-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-[(4-Chlorophenyl)methyl]-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione apart is its unique tricyclic structure and the presence of multiple functional groups, which provide a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C15H17ClN4O2S

Molecular Weight

352.8 g/mol

IUPAC Name

11-[(4-chlorophenyl)methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione

InChI

InChI=1S/C15H17ClN4O2S/c1-18-13(21)12-11(6-7-23-12)20-14(18)17-19(15(20)22)8-9-2-4-10(16)5-3-9/h2-5,11-12,14,17H,6-8H2,1H3

InChI Key

IZPMBAHOXFPXMC-UHFFFAOYSA-N

Canonical SMILES

CN1C2NN(C(=O)N2C3CCSC3C1=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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